molecular formula C8H8F3NO2 B3170647 Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 944905-45-7

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B3170647
CAS No.: 944905-45-7
M. Wt: 207.15
InChI Key: SCWZCVOYWKIAFI-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS 944905-45-7) is a high-value pyrrole derivative supplied for research applications. This compound features a pyrrole heterocycle, a structural motif found in many natural products and known for its significant biological properties. The incorporation of the trifluoromethyl (CF3) group is a key structural feature, as it enhances the molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters in drug discovery . This compound is of particular interest in infectious disease research. Pyrrole-based scaffolds are actively investigated for their potent antibacterial potential against a range of pathogens, addressing the urgent need for new agents in the face of growing antibacterial resistance . Furthermore, pyrrole derivatives have been identified through structure-based optimization programs as potent inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial development. Such inhibitors have demonstrated nanomolar efficacy against both blood and liver stages of malaria, making them strong candidates for new prophylactic therapies . Researchers will find this product useful as a key synthetic intermediate or as a building block for constructing more complex molecules. Its molecular formula is C 8 H 8 F 3 NO 2 with a molecular weight of 207.15 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7(13)6-3-5(4-12-6)8(9,10)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWZCVOYWKIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227339
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-45-7
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with trifluoromethylated amines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, and substitution) makes it a valuable building block in synthetic organic chemistry.
Reaction TypeDescriptionCommon Reagents
OxidationConverts to pyrrole oxidesKMnO₄, CrO₃
ReductionConverts ester to alcoholLiAlH₄, NaBH₄
SubstitutionTrifluoromethyl group replacementNaH, alkyl halides

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its trifluoromethyl group enhances biological activity by improving the pharmacokinetic profiles of derived compounds.
  • Cellular Effects : Studies have shown that this compound influences cell signaling pathways and gene expression. For instance, it has been linked to modulation of oxidative stress levels in cells, affecting antioxidant defense mechanisms.

Medicine

  • Drug Development : The compound is being investigated for its role in drug formulation. Its stability and resistance to metabolic degradation enhance bioavailability, making it a candidate for developing new therapeutic agents .
  • Pharmacokinetics : this compound's unique properties allow it to be incorporated into drugs targeting specific biological pathways, particularly those related to cancer and infectious diseases.

Industry

  • Agrochemicals Production : The compound is utilized in the synthesis of herbicides and pesticides. Its chemical stability under various environmental conditions improves the efficacy of agricultural products.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing α-trifluoromethyl amino acids. The reaction involved cyclization with chiral CF3-oxazolidines under controlled conditions, resulting in high yields of the desired products .

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound revealed significant antimicrobial activity against various pathogens. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The trifluoromethyl group distinguishes Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate from analogs with other substituents. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR) Reference
Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) Bromo, trifluoromethyl, methyl N/A δ 7.92–8.09 (m, aromatic H), 4.24 (q, -OCH₂CH₃)
(S)-Methyl 4-((5-amino-3-(2-chlorophenyl)isoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate (3j) Chlorophenyl, isoxazolyl 226–228 [α]²⁰_D = −60.0°, δ 6.32 (s, pyrrole H)
Ethyl 3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl-d2)-1H-pyrrole-2-carboxylate (226) Trifluoromethyl pyridinyl, deuterated methyl N/A δ 8.63 (s, pyridine H), 6.80 (s, pyrrole H)
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (238) Fluoro, trifluoromethyl 74–76 δ 7.92–8.09 (m, aromatic H), 2.43 (s, -CH₃)
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Chloro N/A δ 6.70 (s, pyrrole H), 1.32 (t, -OCH₂CH₃)

Key Observations:

  • Melting Points : Compounds with bulky substituents (e.g., 3j) exhibit higher melting points (226–228°C) compared to methyl/ethyl analogs (e.g., 3m: 72–74°C), likely due to enhanced intermolecular interactions .

Comparison of Reactivity :

  • The electron-withdrawing -CF₃ group in this compound likely slows electrophilic substitution at the pyrrole ring compared to electron-donating groups (e.g., -OCH₃ in 3l) .
  • Halogenated analogs (e.g., 215 with iodo substituents) require milder conditions for coupling due to lower bond dissociation energies .

Biological Activity

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and promotes cellular penetration. This property allows the compound to interact effectively with various biological targets, including enzymes and receptors. The compound is primarily involved in the synthesis of fluorinated derivatives, which are crucial in drug development and chemical biology.

2. Cellular Effects

The biological activity of this compound extends to its influence on cellular processes:

  • Cell Signaling : It modulates key signaling pathways that affect cell growth and differentiation.
  • Gene Expression : The compound has been shown to alter the expression levels of genes associated with oxidative stress response, potentially enhancing cellular resilience against oxidative damage.
  • Metabolic Activity : Studies indicate that this compound can enhance metabolic functions at lower doses while exhibiting toxic effects at higher concentrations.

The mechanism through which this compound exerts its effects involves specific interactions with biomolecules:

  • Enzyme Interaction : The trifluoromethyl group increases binding affinity to target enzymes, allowing it to act as either an inhibitor or an activator depending on the context of use.
  • Stability and Degradation : The stability of this compound under laboratory conditions is crucial for its long-term effects, as degradation products may exhibit different biological activities.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

Dosage Range (mg/kg) Observed Effects
Low (0.5 - 5)Enhanced metabolic activity
Moderate (10 - 20)Improved cellular function
High (30+)Toxicity, oxidative stress, cellular damage

At lower doses, beneficial effects on metabolism and cell function are observed; however, higher doses can lead to adverse outcomes such as oxidative stress and cell damage.

5. Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antioxidant Activity : In vitro studies have shown that compounds with similar structures can significantly reduce oxidative stress markers in cultured cells, suggesting a potential role in protecting against oxidative damage .
  • Anticancer Potential : Research has indicated that related pyrrole compounds exhibit anticancer properties by inhibiting key proteins involved in tumor growth. For instance, derivatives have been tested for their ability to inhibit Aurora-A kinase, a target in cancer therapy .

6. Conclusion

This compound is a promising compound with significant biological activity across various domains. Its unique structural features enable it to interact with biological systems effectively, making it a valuable candidate for further research in medicinal chemistry and drug development.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between pyrrole carboxylic acid intermediates and halogenated trifluoromethyl precursors. For example, General Procedure N involves amide coupling using DMSO as a solvent and hydrazine hydrate to form cyclized products, yielding analogs with 13–45% efficiency . Intermediate characterization relies on 1H^1H NMR (400 MHz, DMSO-d6d_6) and ESI-MS to confirm structural integrity. For instance, Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) shows distinct peaks at δ 12.52 (s, 1H, NH) and δ 7.50–7.57 (m, aromatic protons), validated by ESIMS (m/z 402.2) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Key methods include:

  • 1H^1H NMR spectroscopy : Assigns proton environments (e.g., trifluoromethyl groups cause deshielding in adjacent protons, as seen in δ 8.41 ppm for aromatic protons in compound 246) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 494.1 for compound 246) .
  • HPLC : Used for purity assessment (>98% in compound 211) .
  • LCMS : Quantifies impurities (e.g., 97.02% purity in compound 211) .

Advanced Research Questions

Q. How can conflicting spectral data in synthesized derivatives be resolved?

Discrepancies in NMR or ESIMS data often arise from regioisomeric impurities or solvent effects. For example, compound 248 exhibits overlapping aromatic proton signals (δ 7.86–7.89 ppm), which can be resolved using 2D NMR (COSY, HSQC) to assign coupling patterns . Computational tools like DFT studies (e.g., B3LYP/6-31G** level) predict electronic environments, aiding in structural validation .

Q. What strategies optimize reaction yields in trifluoromethyl-pyrrole synthesis?

  • Solvent selection : DMSO enhances cyclization efficiency in hydrazine-mediated reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve trifluoromethyl group incorporation.
  • Temperature control : Heating to 100°C for 2 hours in General Procedure N maximizes product formation . Yields vary significantly (e.g., 23% for compound 215 vs. 66% for compound 234), suggesting substituent-dependent reactivity .

Q. How can analogs of this compound be designed for enhanced bioactivity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position improves metabolic stability. For example, compound 250 (with -CHF2_2) shows distinct ESIMS (m/z 475.2) and altered reactivity .
  • Scaffold hybridization : Merging pyrrole cores with pyridine (e.g., compound 235) or sulfonamide moieties (e.g., compound 216) enhances target affinity .
  • DFT-based design : Computational modeling predicts steric and electronic effects of substituents, guiding rational synthesis .

Data Contradiction Analysis

Q. Why do some synthetic intermediates lack full characterization in published protocols?

In high-throughput workflows (e.g., compound 247 and 249), intermediates may bypass characterization if prior analogs validate the synthetic pathway. However, this risks undetected impurities. Best practices include parallel LCMS monitoring and in-line IR spectroscopy for real-time quality control .

Methodological Tables

Q. Table 1: Representative Synthesis Yields and Characterization

CompoundYield (%)1H^1H NMR Key Peaks (δ, ppm)ESIMS (m/z)Purity (%)
2152312.52 (s, NH), 7.50–7.57 (m)402.2N/A
234668.93 (d, pyridine-H)309.2N/A
246718.41 (s, aromatic-H)494.1>95
250608.28 (d, pyridine-H)475.2>95
Data sourced from

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMSO+20–30%
Temperature100°C for 2 hours+15–25%
CatalystPd(OAc)2_2 (5 mol%)+10–20%
SubstituentElectron-withdrawing groupsVariable
Data aggregated from

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

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